
6-氟-1,2,3,4-四氢喹啉
描述
6-Fluoro-1,2,3,4-tetrahydroquinoline is a fluorinated heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and as a building block in organic synthesis. The presence of the fluorine atom can significantly influence the biological activity and chemical properties of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active agents .
Synthesis Analysis
The synthesis of fluorinated tetrahydroquinolines, such as 6-fluoro-1,2,3,4-tetrahydroquinoline, often involves the use of directed ortho-lithiation reactions, followed by various transformations. For instance, 8-fluoro-3,4-dihydroisoquinoline, a related compound, was synthesized and then transformed into 1,2,3,4-tetrahydroisoquinoline derivatives through reduction and alkylation reactions . Additionally, the synthesis of flumequine, a compound containing the 6-fluoro-1,2,3,4-tetrahydroquinoline moiety, was achieved from racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) using resolution techniques with enantiomers of 3-bromocamphor-8-sulfonic acid .
Molecular Structure Analysis
The molecular structure of compounds related to 6-fluoro-1,2,3,4-tetrahydroquinoline has been studied using single crystal X-ray diffraction. These studies reveal how the introduction of a fluorine atom can affect crystal packing and molecular interactions, such as C–H...F and C–H...O interactions, which can lead to altered molecular conformations .
Chemical Reactions Analysis
Fluorinated tetrahydroquinolines can undergo various chemical reactions. For example, the reaction of catecholamines with glyoxylic acid leads to the formation of strongly fluorescent compounds, with the introduction of carboxyl groups at specific positions on the tetrahydroquinoline facilitating the reaction . Furthermore, the synthesis of fluorinated tetrahydroquinolines can involve nucleophilic addition of Grignard reagents to aldimines, followed by acid-mediated intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives are influenced by the presence of the fluorine atom and the compound's stereochemistry. Optical resolution techniques, such as supercritical fluid extraction, have been employed to separate enantiomers of FTHQ, highlighting the importance of chirality in the compound's properties . Unusual phenomena observed during the resolution of FTHQ, such as strong reaction kinetics and solvent dependence, suggest that the compound's behavior can be complex and influenced by external factors . The resolution of FTHQ has also been achieved using the N-phthaloyl derivative of the (R)-enantiomer, with the enantiomeric mixture being enriched by recrystallization .
科学研究应用
对映选择性合成和分辨
- 对映选择性合成:6-氟-1,2,3,4-四氢喹啉及其衍生物是合成各种化合物的关键中间体。例如,使用手性阳离子钌催化剂的不对称氢化对喹啉进行了研究,高效地产生了具有高对映过量(ee)的6-氟-2-甲基-1,2,3,4-四氢喹啉(Wang et al., 2011)。
- 分辨技术:各种研究已经集中在对6-氟-1,2,3,4-四氢喹啉衍生物的分辨上。超临界流体萃取和再结晶等技术已被用于对映异构体的分离,展示了这些化合物在立体选择性合成中的重要性(Bálint等,2000年),(Kmecz et al., 2001)。
药物化学和药理学
- 抗菌剂合成:6-氟-1,2,3,4-四氢喹啉是制备抗菌剂如(S)-氟喹酸的关键中间体。其大规模合成一直是制药研究的重点,强调了其在药物开发中的作用(Wang et al., 2011)。
- 抗结核活性:已经研究了6-氟-1,2,3,4-四氢喹啉衍生物的抗结核特性,突显了该化合物在治疗传染病中的潜力(Ukrainets et al., 2006)。
化学工程和材料科学
- 晶体工程:在化合物如6-氟-1,2,3,4-四氢喹啉中引入氟原子已被用于研究有机氟化学中的晶体堆积特征。这项研究对于理解分子相互作用和设计具有期望性能的材料至关重要(Choudhury et al., 2006)。
生物医学研究
- 眼科研究:已合成并测试了新型四氢喹啉类似物,包括6-氟-1,2,3,4-四氢喹啉的衍生物,用于其眼压降低作用。这项研究有助于开发治疗青光眼和其他眼部疾病的新疗法(Pamulapati & Schoenwald, 2011)。
放射化学和成像
- 放射药物开发:已开发了6-氟-1,2,3,4-四氢喹啉的氟-18标记衍生物,用于正电子发射断层扫描(PET)成像,特别是在神经科学研究中。这些化合物有助于可视化神经结构和过程,如阿尔茨海默病中的神经原纤维缠结(Collier et al., 2017)。
有机化学和催化
- 不对称催化:已经探索了6-氟-1,2,3,4-四氢喹啉在不对称催化中的应用,特别是在氢化反应中。这些研究有助于更广泛的手性合成领域和新催化方法的发展(Yang et al., 2014)。
生化研究
- 酶学研究和抑制剂开发:涉及6-氟-1,2,3,4-四氢喹啉衍生物的研究包括开发新型NF-κB抑制剂,这些抑制剂在癌症治疗和免疫学研究中具有潜在应用。这些化合物已显示出在抑制转录活性和对各种癌细胞系的细胞毒性方面的有效性(Jo et al., 2016)。
安全和危害
属性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECDDBBJVCNJNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563962 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroquinoline | |
CAS RN |
59611-52-8 | |
| Record name | 6-Fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40563962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-fluoro-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

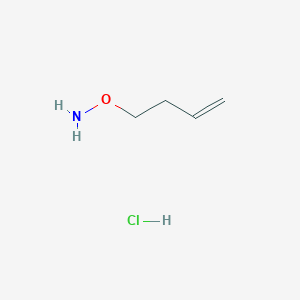
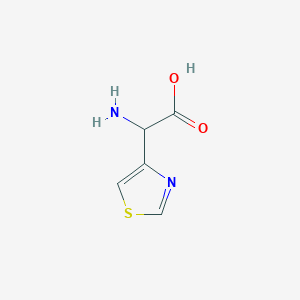
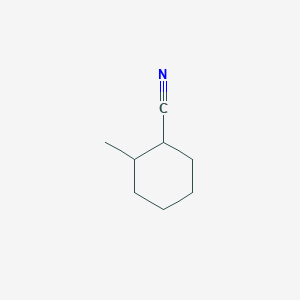
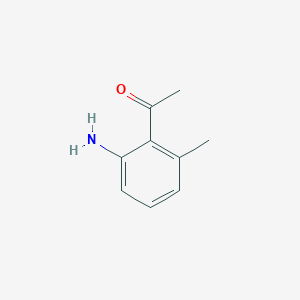
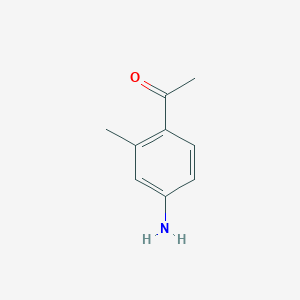
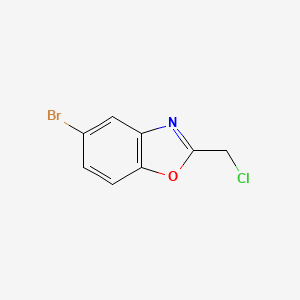

![3-benzoyl-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1282969.png)
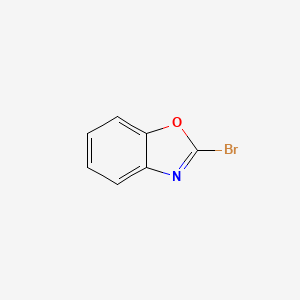
![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

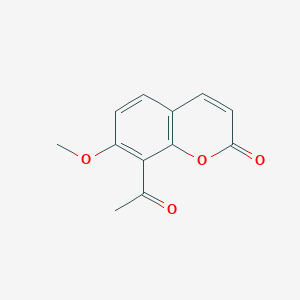
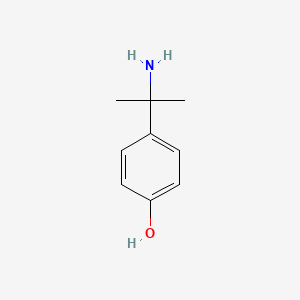
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)